Trimetrexate-d9

描述

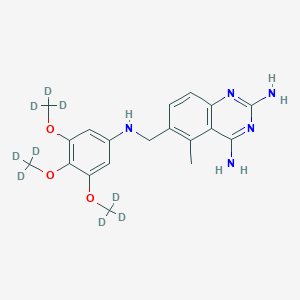

Structure

3D Structure

属性

分子式 |

C19H23N5O3 |

|---|---|

分子量 |

378.5 g/mol |

IUPAC 名称 |

5-methyl-6-[[3,4,5-tris(trideuteriomethoxy)anilino]methyl]quinazoline-2,4-diamine |

InChI |

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i2D3,3D3,4D3 |

InChI 键 |

NOYPYLRCIDNJJB-WVZRYRIDSA-N |

手性 SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])NCC2=C(C3=C(C=C2)N=C(N=C3N)N)C |

规范 SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC |

产品来源 |

United States |

Chromatographic Purity Assessment

HPLC Methodology

Various HPLC methods have been developed for the analysis of Trimetrexate (B1681579) and its analogs. These methods typically utilize reversed-phase columns, such as C18, to achieve separation. For instance, a study on the stability of Trimetrexate employed an HPLC system with a diode array detector, which allows for the evaluation of peak purity by comparing UV-VIS absorption spectra across the eluting peak. umich.edu In this specific method, a retention time of 2.03 minutes was reported for Trimetrexate under the described chromatographic conditions. umich.edu The integrated peak areas showed a linear relationship with drug concentrations over a range of 0.50-5.00 mg/ml. umich.edu

Another analytical method for Trimetrexate in plasma utilized a C18 Bond-Elut system for sample preparation prior to HPLC analysis. umich.edu While specific details of the HPLC conditions were not provided in the abstract, the method was noted for its sensitivity and specificity. umich.edu

Purity Specifications

For its application as an internal standard, this compound is expected to have a high degree of chemical and isotopic purity. Commercially available this compound is often specified to have a purity of greater than 98%. vulcanchem.com This high purity is necessary to ensure accurate and reproducible results in mass spectrometric quantification of the non-deuterated Trimetrexate. The presence of residual protonated species is a key parameter that is monitored, with levels typically required to be less than 2% for most analytical applications. vulcanchem.com

Reaction Conditions and Catalytic Systems for Deuterium (B1214612) Exchange

Research Findings on Purity Assessment

Research and validation studies on analytical methods for Trimetrexate provide insights into the parameters assessed for purity. For instance, in the validation of an HPLC assay for Trimetrexate, the reproducibility of daily standard curves was demonstrated with coefficients of variation ranging from 1.7% to 4.8%. umich.edu The accuracy of the method was confirmed with seeded quality control samples showing concentrations within -1.3% to +3.2% of the theoretical values, and the precision of the assay had coefficients of variation between 1.9% and 4.4%. umich.edu

A gas chromatography-mass spectrometry (GC-MS) method developed for plasma Trimetrexate determination also underwent rigorous validation. The reproducibility of its daily standard curves showed coefficients of variation from 4.9% to 11.4%, and the assay precision had a coefficient of variation ranging from 5.6% to 10.1%. umich.edu The accuracy was demonstrated with seeded control samples falling within -3.7% to +0.7% of the theoretical values. umich.edu

While these findings pertain to the non-deuterated Trimetrexate, the principles and techniques are directly applicable to the purity assessment of this compound. The primary difference in the analysis of this compound would be the use of mass spectrometry to confirm the isotopic enrichment and to quantify the level of any remaining non-deuterated species.

Below is a table summarizing the chromatographic purity assessment data from a validation study of an HPLC method for Trimetrexate, which is indicative of the quality control standards applied to its deuterated analog.

| Parameter | Finding |

| Retention Time | 2.03 min umich.edu |

| Linearity Range | 0.50-5.00 mg/ml umich.edu |

| Standard Curve Reproducibility (CV) | 1.7% - 4.8% umich.edu |

| Accuracy (deviation from theoretical) | -1.3% to +3.2% umich.edu |

| Precision (CV) | 1.9% - 4.4% umich.edu |

This interactive data table allows for a clear overview of the performance characteristics of a typical chromatographic method used for the purity assessment of Trimetrexate compounds.

Molecular and Biochemical Mechanisms of Action of Trimetrexate D9 Analogs Preclinical Focus

Enzyme Kinetic Studies with Dihydrofolate Reductase (DHFR)

The primary molecular target of Trimetrexate (B1681579) is dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. fda.govnih.gov DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines and thymidylate, which are vital precursors for DNA and RNA synthesis. drugbank.comnih.gov By inhibiting DHFR, Trimetrexate disrupts these critical biosynthetic pathways, leading to cell death. fda.gov

Specific enzyme kinetic studies detailing the inhibition constant (Ki) for Trimetrexate-d9 are not available in peer-reviewed literature. However, data for the parent compound, Trimetrexate, demonstrate that it is a tight-binding, competitive inhibitor of DHFR. fda.gov Studies with purified human DHFR have established a Ki,slope value of 4 x 10⁻¹¹ M, indicating a very high affinity for the enzyme.

The pharmacological behavior of this compound is understood to mirror that of Trimetrexate. As a competitive inhibitor, it binds to the same active site on DHFR as the natural substrate, dihydrofolate. fda.govcancernetwork.com This high-affinity binding effectively blocks the enzyme's catalytic function.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition Data for Trimetrexate

| Compound | Enzyme Source | Inhibition Type | Ki Value (M) |

|---|

This table presents data for the non-deuterated parent compound, Trimetrexate, as specific Ki values for this compound are not documented in available research literature.

A direct comparative analysis of the DHFR inhibition kinetics between Trimetrexate and this compound from published preclinical studies is not available. However, based on fundamental principles of chemical kinetics, significant differences in their direct inhibitory action on the DHFR enzyme are not expected.

The deuteration in this compound is on the methoxy (B1213986) groups of the trimethoxyphenyl moiety. While this part of the molecule is involved in binding to the enzyme's active site, the deuterium (B1214612) substitution does not affect the chemical bonds directly involved in the catalytic reduction of DHF. The primary kinetic isotope effect is most pronounced when a carbon-hydrogen bond is broken during the rate-limiting step of a reaction. annualreviews.org In the case of DHFR inhibition, Trimetrexate acts as a competitive antagonist, and its binding does not involve the cleavage of the C-D bonds on its methoxy groups. Therefore, the binding affinity (and thus the Ki) of this compound for DHFR is expected to be virtually identical to that of Trimetrexate. Any minor differences would likely fall within the range of experimental variability. The principal difference conferred by deuteration is a slower rate of metabolism by enzymes like cytochrome P450, not a change in its affinity for its therapeutic target, DHFR. cdnsciencepub.com

The formation of the enzyme-inhibitor complex is a critical step in the mechanism of action. Trimetrexate binds non-covalently to the active site of DHFR, forming a stable enzyme-inhibitor complex. cancernetwork.com This binding is competitive with the endogenous substrate, DHF. The high affinity of Trimetrexate for DHFR ensures that even at low concentrations, the enzyme is effectively sequestered, preventing it from participating in folate metabolism. Thermodynamic studies of the Trimetrexate-DHFR complex, often in the presence of the cofactor NADPH, show that the binding is a highly favorable interaction. The formation of this stable complex is the direct cause of the enzyme's inhibition. Given the structural similarity, this compound is expected to form an analogous stable, non-covalent complex with DHFR.

Cellular Biochemistry and Pathway Perturbations in In Vitro Systems

The inhibition of DHFR by this compound initiates a cascade of downstream effects within the cell, primarily disrupting the supply of essential precursors for nucleic acid synthesis.

In vitro studies demonstrate that Trimetrexate profoundly alters the balance of intracellular folate pools. cancernetwork.com By blocking DHFR, the drug leads to two major consequences:

Depletion of Reduced Folates: The regeneration of THF from DHF is halted. This causes a significant decrease in the intracellular concentrations of THF and its derivatives, such as (6R)5,10-methylenetetrahydrofolate (5,10-CH2H4PteGlun).

Accumulation of Dihydrofolate (DHF): As DHF cannot be reduced, it accumulates within the cell, often in its polyglutamated forms (H2PteGlun). cancernetwork.com

This dramatic shift in the folate pool—a depletion of the necessary reduced forms and a buildup of the oxidized form—starves downstream metabolic pathways of their required cofactors.

Table 2: Effect of Trimetrexate on Intracellular Folate Pools in H35 Hepatoma Cells

| Trimetrexate Conc. (nM) | 5,10-CH2H4PteGlun (µM) | H2PteGlun (µM) |

|---|---|---|

| 0 (Control) | 2.0 | 1.2 |

Data adapted from preclinical studies on the non-deuterated parent compound, Trimetrexate. This demonstrates the principle of reduced folate depletion and dihydrofolate accumulation.

The perturbation of folate pools by Trimetrexate directly inhibits the de novo synthesis of both purines and thymidylate, essential components of DNA and RNA. nih.govfda.gov

Inhibition of Thymidylate Biosynthesis: The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase (TS). This reaction requires the folate cofactor 5,10-CH2H4PteGlun as a one-carbon donor. nih.gov Trimetrexate-induced depletion of this cofactor leads to a marked reduction in de novo thymidylate biosynthesis. pnas.org This inhibition of DNA precursor synthesis is a primary mechanism of cytotoxicity. fda.gov

Influence on DNA, RNA, and Protein Synthesis Pathways

Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR), fundamentally disrupts the essential pathways of DNA, RNA, and protein synthesis. drugbank.comguidetopharmacology.org Its mechanism of action revolves around the competitive inhibition of DHFR, an enzyme crucial for catalyzing the reduction of dihydrofolate to tetrahydrofolate (THF). t3db.cafda.gov THF and its derivatives are vital coenzymes in the transfer of one-carbon units, a process indispensable for the de novo synthesis of purine (B94841) nucleotides and thymidylate. cancer.govpatsnap.com

By effectively blocking DHFR, Trimetrexate causes a depletion of the intracellular pool of THF. drugbank.comt3db.ca This deficiency directly impedes the synthesis of thymidylate, a necessary component of DNA, and purines, which are essential building blocks for both DNA and RNA. cancer.govmedchemexpress.com The interruption of these biosynthetic pathways leads to the cessation of DNA and RNA synthesis, ultimately resulting in cell death. guidetopharmacology.orgt3db.ca Consequently, rapidly proliferating cells, which have a high demand for nucleic acid synthesis, are particularly susceptible to the effects of Trimetrexate. drugbank.com

The inhibition of DHFR also indirectly affects protein synthesis. The folate pathway is linked to the metabolism of certain amino acids required for protein production. medchemexpress.comglpbio.com Therefore, the disruption of folate metabolism can also lead to an inhibition of protein synthesis. guidetopharmacology.org Studies have shown that Trimetrexate treatment leads to an arrest of DNA synthesis, which in turn can inhibit cell cycle progression. nih.gov This comprehensive disruption of DNA, RNA, and protein synthesis underscores the potent antimetabolite activity of Trimetrexate and its deuterated analogs. drugbank.comguidetopharmacology.orgt3db.ca

Structural Biology of Trimetrexate-DHFR Interactions: Insights from Deuterated Analogs

The interaction between Trimetrexate and its target enzyme, dihydrofolate reductase (DHFR), is a subject of intense study in structural biology. Understanding the precise binding mode and the conformational dynamics of the ligand-protein complex is crucial for rational drug design. The use of deuterated analogs, such as this compound, offers unique advantages in these investigations, particularly in techniques like neutron crystallography and in computational simulations, by providing deeper insights into the structural and dynamic aspects of the interaction.

Ligand-Protein Co-crystallization Studies (if applicable)

The value of using deuterated analogs in crystallization studies is particularly evident in neutron diffraction experiments. For instance, neutron diffraction studies on E. coli DHFR complexed with deuterated methotrexate (B535133) have provided direct visualization of hydrogen atoms (as deuterium), revealing crucial details about protonation states and hydrogen-bonding networks within the active site that are critical for ligand binding and catalysis. pnas.orgpnas.org Such studies can precisely map the interactions between the drug and the enzyme, offering a level of detail not achievable with X-ray crystallography alone. pnas.org Although not yet reported for this compound, similar studies would be invaluable in elucidating the precise orientation and interactions of the deuterated methyl groups within the DHFR active site.

Molecular Docking and Dynamics Simulations with this compound

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to proteins. tandfonline.comnih.gov These methods have been extensively applied to study the interaction of various inhibitors, including Trimetrexate, with DHFR. researchgate.netnih.gov Molecular docking predicts the preferred orientation of the inhibitor within the enzyme's active site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comacs.org

In the context of this compound, these computational approaches can be particularly insightful. The substitution of hydrogen with deuterium (the "d9" refers to the nine deuterium atoms in the trimethoxybenzyl group) increases the mass of the molecule. This isotopic substitution, known as the kinetic isotope effect, can influence the metabolic stability of the compound by slowing down enzymatic reactions that involve the cleavage of C-H bonds. While this primarily affects pharmacokinetics, it can also subtly influence binding dynamics.

MD simulations can be employed to compare the conformational flexibility and interaction profiles of Trimetrexate and this compound within the DHFR active site. nih.gov These simulations can analyze parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues. tandfonline.com Furthermore, detailed analysis of hydrogen bonds and van der Waals interactions can reveal any subtle differences in the binding mode imparted by deuteration. researchgate.net Such computational studies, by modeling the behavior of deuterated analogs, can help in understanding the structural basis for their altered pharmacological profiles and aid in the design of more effective DHFR inhibitors. nih.gov

Data Tables

Table 1: Research Findings on DHFR Inhibition and Synthesis Disruption

| Compound/Analog | Finding | Research Focus | Citation |

| Trimetrexate | Competitive inhibitor of DHFR from various sources (bacterial, protozoan, mammalian). | Mechanism of Action | drugbank.comfda.gov |

| Trimetrexate | Inhibition of DHFR leads to depletion of tetrahydrofolate, disrupting DNA, RNA, and protein synthesis. | Biochemical Pathways | guidetopharmacology.orgt3db.ca |

| Trimetrexate Glucuronate | Inhibits DHFR, preventing the synthesis of purine nucleotides and thymidylate. | Mechanism of Action | cancer.govmedchemexpress.com |

| Trimetrexate | In vitro studies show it profoundly depresses [3H]deoxyuridine incorporation, indicating arrest of DNA synthesis. | Cellular Effects | nih.gov |

| Methotrexate (deuterated) | Neutron diffraction studies revealed protonation states and H-bonding at the active site of DHFR. | Structural Biology | pnas.org |

Table 2: Computational and Structural Study Insights

| Study Type | Subject | Key Insight | Citation |

| Molecular Docking | Trimetrexate and other antifolates with W. bancrofti DHFR | Predicted contacts involved in drug-target interactions. | nih.gov |

| Molecular Dynamics | DHFR inhibitors | Explores the stability of ligand-protein interactions within the DHFR active site. | tandfonline.commdpi.com |

| Molecular Dynamics | Drug-bound DHFR | Revealed that antifolate drugs alter the collective enzyme motions and create a "dynamically dysfunctional" state. | nih.gov |

| Crystallography | Trimetrexate | The molecular conformation is extended with the trimethoxyanilino ring twisted relative to the quinazoline (B50416) plane. | nih.gov |

Preclinical Pharmacokinetic and Metabolic Research Non Human Models

In Vitro Metabolic Stability of Trimetrexate-d9

The in vitro metabolic stability of a compound offers early insights into its likely in vivo persistence and the enzymes responsible for its breakdown. For this compound, these studies are fundamental to understanding how its structural modification—deuteration—influences its metabolic fate compared to the non-deuterated parent compound.

Hepatic microsomal stability assays are a standard in vitro method used to assess the susceptibility of a compound to metabolism by enzymes located in the endoplasmic reticulum of liver cells, primarily the cytochrome P450 (CYP) superfamily. In the context of this compound, these assays reveal a notable impact of deuterium (B1214612) labeling on its metabolic rate.

Studies have demonstrated that the deuteration of Trimetrexate (B1681579) leads to a retardation of its metabolism in hepatic microsomal incubations. This "kinetic isotope effect" results in an extended half-life (t₁/₂) for this compound when compared to its non-deuterated counterpart. For instance, in one set of microsomal incubation experiments, the half-life of this compound was observed to be 11.5 hours, a significant increase from the 8.2-hour half-life of unlabeled Trimetrexate under the same conditions. vulcanchem.com This extended stability is a key property that aids in the clearer differentiation between the parent drug and its metabolites during analytical procedures.

| Compound | Half-Life (t₁/₂) in Hours |

|---|---|

| Trimetrexate | 8.2 |

| This compound | 11.5 |

The primary enzyme responsible for the hepatic metabolism of Trimetrexate is Cytochrome P450 3A4 (CYP3A4). vulcanchem.com Given that this compound is a deuterated analog, its biotransformation is also mediated by this enzyme. The observed metabolic retardation in microsomal stability assays is a direct consequence of the kinetic isotope effect on the CYP3A4-mediated reaction. vulcanchem.com The presence of deuterium at the site of metabolic attack strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond, making it more difficult for the enzyme to break and thus slowing down the rate of metabolism.

Hepatocyte Incubation Studies (Preclinical Species)

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a whole-organism context. While this compound is primarily used as an internal standard in pharmacokinetic studies of Trimetrexate, its own pharmacokinetic behavior mirrors that of the parent compound, albeit with the modifications imparted by deuteration.

Although specific in vivo ADME studies exclusively focused on this compound in rodents and canines are not detailed in the available literature, the extensive research on Trimetrexate provides a strong basis for its expected behavior. Following administration, Trimetrexate is known to be distributed into various tissues. The elimination of Trimetrexate is primarily through renal excretion, with this route accounting for 60-70% of its clearance. vulcanchem.com It is expected that this compound would follow a similar elimination pathway. The plasma clearance rate for Trimetrexate has been established in human studies, providing a benchmark for preclinical models. vulcanchem.com

The tissue distribution of Trimetrexate has been a subject of study, and it is anticipated that this compound would exhibit a comparable distribution pattern. The pharmacological action of Trimetrexate is through the competitive inhibition of dihydrofolate reductase (DHFR). vulcanchem.com Therefore, its distribution to tissues with high rates of cell proliferation is of particular interest. Compartmental modeling based on preclinical data would likely show distribution into various physiological compartments, with elimination kinetics influenced by the slower metabolism of the deuterated form.

Excretion Pathways and Mass Balance Studies (using this compound as tracer)

Mass balance studies are critical for understanding the full disposition of a drug, accounting for all administered dose through various excretory routes. The use of a labeled tracer such as this compound allows for the precise differentiation of the drug and its metabolites from endogenous biological materials.

In preclinical studies using labeled Trimetrexate in rats, the disposition of the compound was extensively characterized. After intravenous administration of labeled Trimetrexate, a near-complete recovery of the total administered dose was achieved. nih.gov Greater than 96% of the dose was recovered in the urine and feces over a 144-hour period, indicating that the drug and its metabolites are effectively cleared from the body without significant long-term retention. nih.gov

The primary route of elimination for Trimetrexate is through extensive biotransformation, with a relatively small amount of the drug excreted in its original form. nih.govnih.gov Studies in rats showed that only about 13% of the dose is excreted as unchanged Trimetrexate in the urine and bile. nih.gov Similarly, research in monkeys indicated that renal clearance of the parent drug accounted for less than 5% of its total clearance. nih.gov The majority of the excreted material consists of various metabolites. nih.gov

Table 1: Summary of Trimetrexate Excretion in Preclinical Models

| Parameter | Finding | Animal Model | Citation |

|---|---|---|---|

| Total Recovery | >96% of dose (urine and feces) | Rat | nih.gov |

| Unchanged Drug in Excreta | ~13% of dose | Rat | nih.gov |

| Renal Clearance of Unchanged Drug | <5% of total clearance | Monkey | nih.gov |

| Primary Elimination Route | Metabolism (Biotransformation) | Rat, Monkey | nih.govnih.gov |

Identification and Characterization of this compound Metabolites

Trimetrexate undergoes significant metabolism primarily in the liver. rxlist.comsemanticscholar.org The major metabolic pathways identified in preclinical models include oxidative O-demethylation and N-dealkylation, followed by phase II conjugation reactions to form glucuronide or sulfate (B86663) derivatives. nih.govdrugbank.com

When this compound is used as a tracer, where the nine deuterium atoms are located on the three methoxy (B1213986) groups of the trimethoxybenzyl moiety, the metabolic fate of these labels is directly tied to the metabolic pathways.

O-demethylation: This process involves the enzymatic removal of one or more methyl groups from the methoxy substituents. For this compound, this pathway would lead to the loss of a deuterated methyl group (-OCD₃), which would be further metabolized. The resulting desmethyl-metabolite would thus contain fewer deuterium atoms than the parent compound.

N-dealkylation and Oxidation: Another identified pathway involves N-dealkylation and subsequent oxidation, leading to the formation of 2,4-diamino-5-methyl-6-quinazolinecarboxylic acid. nih.gov In this case, the deuterium labels on the trimethoxybenzyl ring would be retained on the larger fragment of the molecule, assuming the cleavage occurs elsewhere.

Conjugation: Following O-demethylation, the resulting hydroxyl group can be conjugated with glucuronic acid or sulfate. nih.gov The deuterium atoms remaining on the molecule at this stage would be retained in the final conjugated metabolite.

Therefore, the use of this compound allows researchers to probe the activity of demethylation pathways specifically, as the loss of deuterium provides a clear signal of this metabolic event.

The identification of drug metabolites from complex biological matrices is a significant analytical challenge. The process of structural elucidation relies heavily on advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). researchgate.net

The use of a deuterated compound like this compound greatly aids this process. d-nb.info The mass of this compound is 9 Daltons higher than its non-deuterated counterpart. This mass difference serves as a unique signature, allowing mass spectrometry software to easily filter out signals from endogenous compounds and pinpoint potential drug-related metabolites, which will also exhibit a predictable mass shift. nih.gov

Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. In this technique, a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides detailed structural information. For instance, in rat urine studies, tandem mass spectral analysis was key to identifying:

A glucuronide conjugate, identified by a characteristic loss of 176 Da (the mass of glucuronic acid) from the parent ion, leading to the identification of a 4'-O-desmethyl trimetrexate glucuronide. nih.gov

An N-dealkylated and oxidized metabolite, confirmed by comparing its spectral data to that of an authentic reference standard. nih.gov

When analyzing metabolites of this compound, the deuterium labels provide an additional layer of confirmation, as the fragments themselves will be heavier by a specific number of deuterium atoms, helping to pinpoint the exact site of metabolic modification.

Comparative metabolite profiling involves analyzing and comparing the metabolic fates of the deuterated and non-deuterated versions of a drug. nih.gov This approach is powerful for confirming metabolic pathways and investigating potential isotopic effects on metabolism.

The metabolic pathways for Trimetrexate and this compound are expected to be qualitatively identical, producing the same types of metabolites (e.g., O-desmethyl, glucuronide conjugates). However, the quantitative distribution of these metabolites may differ due to the kinetic isotope effect. plos.org The primary advantage of using this compound in a comparative study is its function as an internal standard and tracer, simplifying the detection and quantification of its corresponding metabolites against the biological background.

Table 2: Comparative Metabolite Profile: Trimetrexate vs. This compound

| Metabolite | Metabolic Pathway | Expected Detection with Trimetrexate | Expected Detection with this compound | Note on Deuterium Label |

|---|---|---|---|---|

| 4'-O-desmethyl Trimetrexate | O-demethylation | Yes | Yes (as d6-metabolite) | Loss of one -CD₃ group |

| 4'-O-desmethyl Trimetrexate Glucuronide | O-demethylation, Glucuronidation | Yes | Yes (as d6-metabolite conjugate) | Retains the remaining 6 deuterium atoms |

| 4'-O-desmethyl Trimetrexate Sulfate | O-demethylation, Sulfation | Yes | Yes (as d6-metabolite conjugate) | Retains the remaining 6 deuterium atoms |

| N-dealkylated/oxidized metabolite | N-dealkylation, Oxidation | Yes | Yes (as d9-metabolite) | All 9 deuterium atoms retained |

Structural Elucidation of Deuterated Metabolites using Advanced Spectrometry

Kinetic Isotope Effects on Trimetrexate Metabolism

The replacement of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.gov This effect is particularly relevant for drugs cleared by cytochrome P450 (CYP) enzymes, where C-H bond cleavage is often the rate-limiting step in metabolism. nih.govnih.gov

Trimetrexate metabolism is known to be mediated by the CYP450 enzyme system. rxlist.com The primary metabolic pathway of O-demethylation involves the cleavage of a C-H bond on the methoxy groups. In this compound, these hydrogens are replaced with deuterium. Consequently, a primary KIE is expected, which would lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated analogue. nih.gov

Table 3: Theoretical Impact of Kinetic Isotope Effect on this compound Metabolism

| Compound | Metabolic Reaction | Bond Being Cleaved | Relative Rate of Metabolism (kH/kD) | Expected Pharmacokinetic Consequence |

|---|---|---|---|---|

| Trimetrexate | O-demethylation | C-H | > 1 (Theoretically) | Standard metabolic clearance |

| This compound | O-demethylation | C-D | Decreased metabolic clearance, potentially longer half-life |

Implications for Enzyme Mechanism and Rate-Limiting Steps

The primary value of using a deuterated compound like this compound in preclinical research lies in the kinetic isotope effect (KIE). wikipedia.orgwikipedia.org The KIE describes the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one at a particular atomic position. wikipedia.org Because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, it requires more energy to break. portico.org Consequently, if the cleavage of a C-H bond is the slowest, or rate-limiting, step in a metabolic pathway, replacing that hydrogen with deuterium will significantly slow down the reaction. wikipedia.orgportico.org This phenomenon allows researchers to pinpoint the specific sites of metabolic attack and understand the mechanisms of the enzymes involved. nih.gov

Trimetrexate is primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. nih.govmahidol.ac.thdynamed.com Preclinical data indicate that the main metabolic pathway is oxidative O-demethylation, followed by conjugation with either glucuronide or sulfate. nih.govdrugbank.comnih.govmims.comwikipedia.org A minor pathway involving N-demethylation and oxidation has also been identified. nih.gov Since these demethylation reactions involve the breaking of C-H bonds on the methoxy groups of the trimethoxyphenyl moiety, these positions are prime candidates for metabolic "soft spots" that can be investigated using deuteration. nih.gov

Key Research Findings from Deuteration Studies:

Identification of Rate-Limiting Steps: A marked decrease in the rate of metabolite formation for this compound compared to Trimetrexate would strongly indicate that the cleavage of the C-H bonds on the methoxy groups is a rate-determining step in its metabolism. portico.org This helps to confirm that oxidative O-demethylation is not just a major pathway, but also a metabolic bottleneck.

Elucidation of Enzyme Mechanisms: The magnitude of the KIE can provide clues about the transition state of the enzymatic reaction. wikipedia.org A large KIE suggests that the C-H bond is substantially broken in the transition state of the rate-limiting step, a characteristic of many CYP450-mediated oxidation reactions. nih.gov

Metabolic Pathway Shifting: Slowing down the primary O-demethylation pathway through deuteration may cause a shift, redirecting the metabolism towards alternative, previously minor pathways, such as N-demethylation. nih.gov Observing an increase in the relative abundance of N-demethylated metabolites for this compound would provide evidence for this metabolic shunting and help to fully map the drug's biotransformation landscape.

Enhanced Metabolic Stability: Deuteration at the sites of metabolism typically increases the compound's resistance to breakdown. assumption.edu Studies comparing the stability of Trimetrexate and this compound in liver microsomes (a common in vitro model) can quantify this effect. A longer half-life for the deuterated version in these assays directly demonstrates the role of the targeted C-H bonds in metabolic instability. assumption.eduresearchgate.net

These investigations are crucial for building a comprehensive pharmacokinetic model of Trimetrexate. While Trimetrexate's primary mechanism of action is the competitive inhibition of DHFR, its efficacy and potential for drug-drug interactions are heavily influenced by its rate of metabolic clearance. nih.govdrugbank.comt3db.ca Understanding the rate-limiting steps and the enzymes responsible (primarily CYP450s) allows for better prediction of how co-administered drugs that induce or inhibit this enzyme system might alter Trimetrexate's plasma concentrations and effects. nih.gov

Advanced Analytical Methodologies Utilizing Trimetrexate D9

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is fundamental for the accurate quantification of drugs and their metabolites in biological samples. These methods offer high sensitivity and selectivity, making them indispensable in preclinical and clinical studies. biopharmaservices.combiotrial.com

Trimetrexate-d9 as an Internal Standard for Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process, such as sample extraction, and instrument response. biopharmaservices.com A stable isotope-labeled (SIL) internal standard, like this compound, is considered the gold standard. chromatographyonline.com This is because its physicochemical properties are nearly identical to the analyte, Trimetrexate (B1681579), ensuring that it behaves similarly during sample preparation and analysis. The key difference is its mass, which allows the mass spectrometer to distinguish between the analyte and the IS. nih.gov The use of a SIL internal standard like this compound helps to mitigate the impact of matrix effects, which are a common source of error in LC-MS/MS bioanalysis. chromatographyonline.comnih.gov

Method Sensitivity, Selectivity, and Linearity in Biological Matrices (Preclinical)

The validation of an LC-MS/MS method ensures its reliability for its intended purpose. Key validation parameters include sensitivity, selectivity, and linearity.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.comfrontierspartnerships.org For preclinical studies, methods are often developed with LLOQs in the low ng/mL range. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. frontierspartnerships.org The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides a high degree of selectivity. nih.gov

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com Calibration curves are generated to demonstrate linearity, typically with a coefficient of determination (R²) greater than 0.99. frontierspartnerships.org

Validation of these parameters in various preclinical biological matrices, such as plasma from mice, rats, and dogs, is essential to ensure the method's applicability across different species. nih.gov

Table 1: Representative LC-MS/MS Method Validation Parameters (Hypothetical Data for Trimetrexate)

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (R²) | ≥ 0.99 | > 0.995 |

| LLOQ | Signal-to-Noise > 10, Accuracy ±20%, Precision <20% | 1-10 ng/mL |

| Accuracy (at LLOQ) | ±20% of nominal value | Within ±15% |

| Precision (at LLOQ) | ≤20% RSD | <15% |

| Accuracy (QC samples) | ±15% of nominal value | Within ±10% |

| Precision (QC samples) | ≤15% RSD | <10% |

| Recovery | Consistent and reproducible | 85-110% |

| Matrix Effect | Minimal and consistent | <15% |

Quantification of Trimetrexate and its Metabolites in Preclinical Samples

Once validated, the LC-MS/MS method utilizing this compound as an internal standard can be applied to quantify Trimetrexate and its metabolites in preclinical samples. biotrial.com Trimetrexate is known to be metabolized in the liver, forming metabolites that may also possess biological activity. nih.gov Accurate quantification of both the parent drug and its metabolites is crucial for understanding the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov The high sensitivity of LC-MS/MS allows for the detection and quantification of even minor metabolites. biotrial.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to confirm the structural integrity and determine the isotopic purity of deuterated compounds like this compound. rsc.org For a deuterated internal standard, it is critical to verify that the deuterium (B1214612) atoms are located at the intended positions and that the isotopic enrichment is high. rsc.org

¹H NMR can be used to assess the degree of deuteration by observing the disappearance or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. researchgate.net ¹³C NMR can also provide valuable information about the isotopic labeling pattern. researchgate.net Advanced 2D NMR techniques can further aid in the complete structural elucidation and confirmation of the deuterated positions. nih.gov

Table 2: NMR Analysis for this compound Characterization

| NMR Technique | Purpose | Expected Outcome for this compound |

| ¹H NMR | Confirm deuteration and assess isotopic purity | Absence or significant reduction of proton signals at deuterated positions. Integration can provide an estimate of isotopic enrichment. |

| ¹³C NMR | Verify structural integrity and labeling positions | Chemical shifts consistent with the Trimetrexate structure, with potential isotopic shifts observed for carbons adjacent to deuterium. |

| 2D NMR (e.g., COSY, HSQC) | Unambiguous assignment of all proton and carbon signals | Correlation spectra confirm the connectivity and verify the overall structure, ensuring no unintended structural changes occurred during deuteration. |

Radiometric and Scintillation Counting Methods (if applicable, for in vitro labeling)

While this compound itself is not radioactive, the principles of radiometric detection are relevant in the broader context of drug metabolism and in vitro studies. In some research applications, a radiolabeled version of a drug (e.g., with ³H or ¹⁴C) is used to trace its fate in biological systems. nih.gov

If a tritiated (³H) version of Trimetrexate were used for in vitro labeling studies, liquid scintillation counting would be the method of choice for quantification. nih.gov This technique measures the light emitted from a sample mixed with a scintillation cocktail, which is proportional to the amount of radioactivity present. Radiometric methods are highly sensitive and provide a direct measure of the total drug-related material in a sample, without distinguishing between the parent drug and its metabolites. nih.gov

High-Resolution Mass Spectrometry for Metabolite Fingerprinting of Deuterated Analogs

High-resolution mass spectrometry (HRMS) is an invaluable tool for metabolite identification and profiling. nih.gov When used in conjunction with stable isotope-labeled compounds like this compound, it facilitates a technique known as metabolite fingerprinting or stable isotope tracing. frontiersin.orgnih.gov

In this approach, a biological system (e.g., liver microsomes or in vivo preclinical models) is incubated with a 1:1 mixture of the unlabeled drug (Trimetrexate) and its deuterated analog (this compound). The mass spectrometer is then programmed to look for characteristic isotopic doublets in the resulting data. Any metabolite formed from Trimetrexate will appear as a pair of peaks separated by the mass difference between the parent drug and its deuterated version (in this case, 9 Da). frontiersin.org This makes it significantly easier to distinguish drug-related metabolites from endogenous matrix components, thereby simplifying the process of metabolite discovery and structural elucidation. nih.govdiva-portal.org

Comparative Preclinical Research of Trimetrexate and Trimetrexate D9

Relative Potency and Efficacy in In Vitro Cellular Assays

In vitro studies are crucial for determining the fundamental activity of a drug candidate. When comparing Trimetrexate (B1681579) and its deuterated analog, Trimetrexate-d9, their potency against their primary target, dihydrofolate reductase (DHFR), is a key metric.

Research indicates that the strategic placement of deuterium (B1214612) atoms in the methoxy (B1213986) groups of this compound is designed to minimize any impact on its biological activity. vulcanchem.com This is reflected in the comparable inhibitory concentrations (IC₅₀) against DHFR. One study reported an IC₅₀ of 1.2 nM for this compound, which is very close to the 1.0 nM IC₅₀ of the non-deuterated Trimetrexate. vulcanchem.com Another source provides IC₅₀ values of 4.74 nM for human DHFR and 1.35 nM for Toxoplasma gondii DHFR for Trimetrexate. medchemexpress.com This suggests that deuteration at these specific positions does not significantly alter the intrinsic inhibitory potency of the molecule.

The efficacy of these compounds in cellular assays also demonstrates their potent anti-proliferative effects. For instance, Trimetrexate has been shown to inhibit the growth of various cancer cell lines. medchemexpress.com At a concentration of 0.1 µM, it can completely inhibit the proliferation of Toxoplasma in murine macrophages. medchemexpress.com Furthermore, at concentrations of 1 and 10 µM, it demonstrates lethality and inhibits DHFR in C4 cancer cells. medchemexpress.com

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Trimetrexate | DHFR | 1.0 | vulcanchem.com |

| This compound | DHFR | 1.2 | vulcanchem.com |

| Trimetrexate | Human DHFR | 4.74 | medchemexpress.com |

| Trimetrexate | Toxoplasma gondii DHFR | 1.35 | medchemexpress.com |

Differential Pharmacokinetics in Animal Models

The primary rationale for deuterating drugs is often to alter their pharmacokinetic profile. researchgate.netpatsnap.comresearchgate.net The replacement of hydrogen with deuterium can lead to a stronger chemical bond, which can, in turn, slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. cdnsciencepub.comdovepress.com

In animal models, Trimetrexate is known to be eliminated primarily through biotransformation. nih.gov Preclinical data suggest that the main metabolic pathway is oxidative O-demethylation, followed by conjugation. drugbank.comwikipedia.org Studies in monkeys have shown that Trimetrexate has a triexponential plasma disappearance. nih.gov

Deuteration of Trimetrexate to this compound has been shown to retard its metabolism. Specifically, deuterium labeling slows down hepatic metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme. vulcanchem.com This results in an extended half-life (t₁/₂) for this compound. In microsomal incubations, the half-life of this compound was observed to be 11.5 hours, compared to 8.2 hours for the non-deuterated form. vulcanchem.com This prolonged exposure in the system is a direct consequence of the deuterium kinetic isotope effect. dovepress.com

| Compound | Parameter | Value (in microsomal incubations) | Reference |

|---|---|---|---|

| Trimetrexate | Half-life (t₁/₂) | 8.2 hours | vulcanchem.com |

| This compound | Half-life (t₁/₂) | 11.5 hours | vulcanchem.com |

Mechanistic Differences Arising from Deuteration

The introduction of deuterium into a molecule can lead to subtle but significant mechanistic differences in how it interacts with biological systems.

Impact on Enzyme Binding and Catalysis

Trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR). drugbank.comnih.govt3db.ca The binding affinity of Trimetrexate to DHFR is very high, with a reported Ki,slope for the human enzyme of 4 x 10⁻¹¹ M. nih.gov The deuteration in this compound is strategically placed in the methoxy groups, which are not directly involved in the cleavage of C-H bonds during the primary mechanism of DHFR inhibition. vulcanchem.com This is consistent with the observation that the IC₅₀ values for Trimetrexate and this compound against DHFR are very similar. vulcanchem.com

However, the primary impact of deuteration is on the metabolic enzymes, such as CYP3A4, that are responsible for the breakdown of Trimetrexate. vulcanchem.com The deuterium kinetic isotope effect (DKIE) comes into play here, where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. researchgate.netdovepress.comwikipedia.org This slowing of the metabolic process is what leads to the extended half-life of this compound. vulcanchem.com

Influence on Membrane Permeability and Transport

Trimetrexate is a lipophilic compound, which allows it to passively diffuse across cell membranes. nih.govnih.gov This is a key feature that distinguishes it from other antifolates like methotrexate (B535133), which often rely on active transport mechanisms. nih.govwikipedia.orgnih.gov

The replacement of hydrogen with deuterium can sometimes affect a molecule's physical properties, such as hydrophobicity. dovepress.commusechem.com However, in the case of this compound, the deuteration is not expected to significantly alter its lipophilicity or its ability to passively cross cell membranes. The fundamental mechanism of membrane transport for this compound is likely to remain the same as that of Trimetrexate, which is passive diffusion. While some deuterated drugs have shown different transport processes, this is not a universal effect and depends on the specific molecule and the site of deuteration. cdnsciencepub.com

Deuterium Retention and Exchange Studies in Biological Systems

A critical aspect of using deuterated compounds in biological systems is understanding the stability of the deuterium atoms. The deuterium atoms in this compound are located in the methoxy groups (-O-CD₃). vulcanchem.com These C-D bonds are generally stable and not prone to exchange with hydrogen atoms from the surrounding aqueous environment under physiological conditions.

The synthesis of this compound is designed to achieve high isotopic purity, often greater than 98%. vulcanchem.com This high level of deuterium retention is essential for its use as an internal standard in analytical applications, such as liquid chromatography-mass spectrometry (LC-MS/MS), where it is used to accurately quantify the levels of Trimetrexate in biological samples. vulcanchem.com The stability of the deuterium label ensures that the mass difference between the deuterated and non-deuterated forms is maintained throughout the analytical process.

Studies involving hydrogen-deuterium exchange are often used to probe protein structure and dynamics. cardiff.ac.uk In the context of this compound, the focus is more on the metabolic stability conferred by the C-D bonds rather than on exchange reactions. The resistance of these bonds to enzymatic cleavage is the key to the altered pharmacokinetic profile of this compound. vulcanchem.com

Emerging Research Applications of Trimetrexate D9

Trimetrexate-d9 as a Mechanistic Probe for Folate Pathway Enzymes

This compound, a deuterated analog of the potent antifolate drug trimetrexate (B1681579), is emerging as a valuable tool in biochemical and pharmacological research. Its primary application lies in its use as a mechanistic probe to investigate the intricate workings of the folate metabolic pathway. The strategic replacement of hydrogen atoms with deuterium (B1214612) in the methoxy (B1213986) groups of trimetrexate offers a subtle yet powerful modification. This isotopic labeling does not significantly alter the compound's biological activity, allowing it to mimic the behavior of its non-deuterated counterpart. However, the increased mass of deuterium makes this compound readily distinguishable in mass spectrometry-based analyses. vulcanchem.comunibestpharm.com

Furthermore, the use of deuterated compounds like this compound can aid in nuclear magnetic resonance (NMR) studies to elucidate the structure and dynamics of enzyme-inhibitor complexes. cambridge.org This information is crucial for understanding the molecular basis of drug action and for the rational design of new, more effective inhibitors.

Use in Drug Discovery and Development of New Antifolates (Preclinical Stage)

The development of new antifolate drugs is a critical area of research, particularly in the context of overcoming drug resistance. rutgers.edu this compound plays a significant role in the preclinical stages of this process.

Screening for Novel DHFR Inhibitors

This compound serves as a valuable standard and comparator in high-throughput screening (HTS) assays designed to identify novel inhibitors of DHFR. nih.gov Its well-characterized inhibitory activity against DHFR from various species, including human and pathogenic organisms like Pneumocystis jirovecii, makes it an ideal reference compound. medchemexpress.comnih.govnih.gov In these screening campaigns, the potency of new chemical entities is often compared to that of trimetrexate to gauge their potential as drug candidates.

The development of yeast-based assays, where the growth of the yeast is dependent on the activity of a specific DHFR, provides a rapid and efficient method for screening large compound libraries. nih.gov In such systems, the inhibitory effects of test compounds can be quantified and compared to the known activity of trimetrexate.

Table 1: Comparative Inhibitory Activity of Antifolates against DHFR

| Compound | Target Organism | IC50 (nM) |

|---|---|---|

| Trimetrexate | Human | 4.74 medchemexpress.com |

| Trimetrexate | Toxoplasma gondii | 1.35 medchemexpress.com |

| This compound | Human | 1.2 vulcanchem.com |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is compiled from various sources and may vary based on experimental conditions.

Understanding Resistance Mechanisms in Preclinical Models

Drug resistance is a major obstacle in antifolate therapy. cancernetwork.com Trimetrexate itself was developed in part to overcome resistance to methotrexate (B535133), another widely used antifolate. nih.govnih.gov Trimetrexate's lipophilic nature allows it to enter cells via passive diffusion, bypassing the active transport mechanisms that can become impaired in methotrexate-resistant cells. nih.govnih.gov

However, resistance to trimetrexate can also emerge. Preclinical models, including resistant cancer cell lines and animal xenografts, are essential for studying these resistance mechanisms. aacrjournals.orgmdpi.com The use of this compound in these models can help researchers understand how the drug is metabolized, transported, and effluxed in resistant cells. By tracing the fate of the deuterated compound, scientists can identify the specific molecular changes that confer resistance, such as alterations in drug metabolism or the overexpression of efflux pumps. cancernetwork.com This knowledge is critical for designing new drugs that can circumvent these resistance mechanisms.

Application in High-Throughput Screening and Proteomics Research

The unique properties of this compound make it a valuable tool in modern "-omics" research, particularly high-throughput screening and proteomics.

In HTS, this compound can be used as a tool compound to validate assay performance and to identify new classes of antifolates. nih.gov Its well-defined mechanism of action and established potency provide a reliable benchmark for evaluating the activity of novel compounds.

In the field of proteomics, which involves the large-scale study of proteins, this compound can be used to investigate the global cellular response to DHFR inhibition. mdpi.comdkfz.de By treating cells with this compound and analyzing changes in the proteome, researchers can identify proteins and pathways that are affected by the drug. This can reveal off-target effects, compensatory mechanisms, and potential biomarkers of drug response. The deuterium label facilitates the accurate quantification of protein expression changes using mass spectrometry-based proteomics workflows. mdpi.com

Development of Advanced In Vitro and Ex Vivo Research Models

The development of more physiologically relevant research models is crucial for improving the translatability of preclinical findings to the clinic. This compound can be utilized in these advanced models to study drug efficacy and mechanisms of action in a more realistic context.

In vitro models, such as three-dimensional (3D) cell cultures and organoids, better mimic the complex microenvironment of tumors. mdpi.com Using this compound in these models can provide more accurate predictions of drug response compared to traditional two-dimensional cell cultures.

Ex vivo models, which involve the use of patient-derived tissues or cells, offer a powerful platform for personalized medicine research. nih.govunimore.it By treating patient-derived cancer cells with this compound, researchers can assess individual differences in drug sensitivity and metabolism. This information could potentially be used to tailor antifolate therapy to individual patients. The ability to accurately measure the uptake and metabolism of this compound in these models is essential for understanding inter-patient variability in drug response. nih.gov

Future Directions in Trimetrexate D9 Research

Elucidation of Remaining Uncharacterized Metabolic Pathways in Preclinical Systems

The metabolism of Trimetrexate (B1681579), while studied, is not fully characterized. fda.gov Preclinical data indicate that the primary metabolic route is oxidative O-demethylation, which is then followed by conjugation with either glucuronide or sulfate (B86663). fda.govdrugbank.com However, the existence of minor or alternative metabolic pathways is likely. Trimetrexate-d9 is an invaluable tool for identifying and characterizing these less prominent routes.

The substitution of hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond that is significantly stronger and more stable than a carbon-hydrogen (C-H) bond. wikipedia.orgjuniperpublishers.com This difference in bond strength can lead to a "kinetic isotope effect," where metabolic processes involving the cleavage of this bond, such as the cytochrome P450 (CYP450) enzyme-mediated oxidation, are slowed down. dovepress.comjuniperpublishers.combioscientia.de

By using this compound in preclinical systems like liver microsomes or in animal models, researchers can intentionally decelerate the primary O-demethylation pathway. This slowdown can cause a "metabolic switching" effect, where the drug is shunted towards alternative, secondary metabolic pathways that are normally less utilized. juniperpublishers.combioscientia.de As a result, the metabolites from these secondary pathways would be produced in greater quantities, making them easier to detect, isolate, and characterize using mass spectrometry. medchemexpress.com This approach allows for a more complete map of Trimetrexate's metabolic fate, which is crucial for understanding its complete pharmacological and toxicological profile. symeres.comiris-biotech.de

Table 1: Investigating Metabolic Pathways with this compound

| Research Question | Approach with this compound | Expected Outcome |

|---|---|---|

| Identify minor metabolites. | Compare metabolite profiles of Trimetrexate and this compound in preclinical systems (e.g., liver microsomes). | Enhanced detection of metabolites from secondary pathways due to the kinetic isotope effect slowing the primary pathway. |

| Characterize novel pathways. | Isolate and analyze the structure of newly detected deuterated metabolites. | Elucidation of previously uncharacterized enzymatic reactions involved in Trimetrexate breakdown. |

Investigation of Long-Term Effects of Deuteration on Trimetrexate's Biochemical Profile

Deuteration is known to alter the pharmacokinetics of drugs, often leading to a longer biological half-life and more sustained systemic exposure. dovepress.commedchemexpress.com While the fundamental mechanism of action of Trimetrexate—the inhibition of dihydrofolate reductase (DHFR)—is not expected to change, the long-term biochemical consequences of this altered pharmacokinetic profile warrant investigation. dovepress.comdrugbank.com

Future preclinical research should focus on long-term studies in both cell culture and animal models to compare the biochemical effects of sustained exposure to this compound versus standard Trimetrexate. Key areas of investigation include:

Enzyme Inhibition Dynamics: Assessing whether prolonged, more stable concentrations of this compound lead to more profound or durable inhibition of DHFR and other folate-dependent enzymes.

Metabolite Accumulation: Investigating the potential for long-term accumulation of deuterated metabolites, as some studies suggest deuterated compounds may be eliminated more slowly. dovepress.com The biological activity, if any, of these specific metabolites needs to be determined.

Cellular Adaptation: Exploring whether cells develop resistance or other adaptive responses differently under the steady pressure of this compound compared to the fluctuating levels of its non-deuterated counterpart.

Integration with Advanced Imaging Techniques for In Vivo Distribution in Animal Models

Understanding where a drug and its metabolites accumulate in the body is fundamental to pharmacology. This compound, as a stable isotope-labeled compound, is an ideal tracer for high-resolution in vivo distribution studies in animal models. nih.govnih.gov Integrating its use with advanced imaging technologies can provide unprecedented spatial insights into its disposition.

Mass Spectrometry Imaging (MSI) , such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), allows for the direct visualization of molecules in tissue sections without the need for radioactive labels. nih.govacs.org By administering this compound to animal models, researchers can:

Map the precise distribution of the parent drug and its deuterated metabolites in target tissues (e.g., tumors) and organs associated with metabolism and excretion (e.g., liver, kidneys). google.com

Achieve near-cellular lateral resolution, revealing drug accumulation in specific microenvironments or cell types. acs.org

Compare the distribution maps of this compound and non-deuterated Trimetrexate to identify any differences in tissue penetration or retention caused by deuteration.

Another promising technique is Deuterium Metabolic Imaging (DMI) , a magnetic resonance spectroscopy (MRS) method that can detect deuterated molecules in vivo. mdpi.com This could potentially allow for non-invasive, real-time tracking of the metabolic fate of this compound in living animals, providing dynamic functional information alongside anatomical localization. mdpi.com

Table 2: Advanced Imaging Techniques for this compound Research

| Imaging Technique | Application for this compound | Information Gained |

|---|---|---|

| MALDI-MSI | Analysis of tissue sections from dosed animals. | Spatial mapping of this compound and its metabolites across entire organs. acs.org |

| NanoSIMS | High-resolution imaging of tissue microstructures. | Subcellular localization of the drug within specific cell types. nih.gov |

| DMI (MRS) | Non-invasive imaging of live animals. | Real-time tracking of drug metabolism and distribution in vivo. mdpi.com |

Exploration of Novel Preclinical Research Paradigms and Tools

To better predict the clinical behavior of Trimetrexate, research using this compound should move beyond traditional 2D cell cultures and standard animal models. The exploration of more physiologically relevant, novel preclinical paradigms is a key future direction.

3D Culture Systems: Three-dimensional models such as tumor spheroids and organoids more accurately mimic the complex cell-cell interactions and microenvironments of human tissues. scispace.com Studying the effects and metabolism of this compound in these systems can offer more translational insights.

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, retain the heterogeneity of the original tumor. Using this compound in PDX models allows for the study of its metabolism and efficacy in a context that reflects human tumor biology. researchgate.net

Chorioallantoic Membrane (CAM) Assay: The CAM of a fertilized hen's egg serves as a naturally immunodeficient, highly vascularized platform for xenografting cancer cells. researchgate.net It is an effective intermediate model between in vitro and murine studies, well-suited for evaluating drug efficacy and for use with advanced imaging techniques. researchgate.net

Genome Engineering: Tools like CRISPR-Cas9 can be used to create cell lines with specific genetic modifications, such as knocking out genes responsible for drug resistance. researchgate.net Using these engineered cells in combination with this compound can help dissect the precise mechanisms by which altered metabolism might overcome or contribute to drug resistance.

Potential for this compound as a Reference Standard in Broader Research Contexts

Beyond its use as a probe for metabolic and distribution studies, this compound has significant potential as a critical analytical tool. Stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative analysis, particularly in studies using liquid chromatography-mass spectrometry (LC-MS). iris-biotech.deresearchgate.net

As an internal standard, this compound is nearly ideal for the quantification of Trimetrexate in complex biological matrices like plasma, urine, or tissue homogenates. Because it shares almost identical chemical and physical properties (e.g., ionization efficiency, chromatographic retention time) with the non-deuterated Trimetrexate, it can accurately account for variations in sample preparation and instrument response. researchgate.netaxios-research.com Its different mass, however, allows it to be clearly distinguished by the mass spectrometer.

The applications for this compound as a reference standard are extensive and include:

Pharmacokinetic Studies: Enabling precise and accurate measurement of Trimetrexate concentrations over time in preclinical and clinical trials. moravek.comnih.gov

Bioequivalence Studies: Comparing different formulations of Trimetrexate.

Drug Metabolism Research: Quantifying the rate of formation of various metabolites. moravek.com

Therapeutic Drug Monitoring: In clinical settings where measuring drug levels is necessary.

The availability of this compound as a certified reference material is essential for ensuring the accuracy and reproducibility of data across different laboratories and research studies. axios-research.com

常见问题

(Basic) What analytical techniques are most suitable for quantifying Trimetrexate-d9 in biological samples, and what methodological validations are required?

Answer:

this compound, a deuterated analog of Trimetrexate, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance precision in pharmacokinetic or metabolic studies. Key validations include:

- Isotopic Purity Assessment: Confirm deuterium incorporation ≥99% via high-resolution MS to avoid interference with the parent compound .

- Matrix Effects Evaluation: Perform spike-and-recovery experiments in plasma, serum, or tissue homogenates to assess ion suppression/enhancement .

- Calibration Curve Linearity: Use at least six concentration points with correlation coefficients (R²) >0.99, adhering to FDA bioanalytical guidelines .

- Stability Testing: Validate short-term (room temperature), long-term (-80°C), and freeze-thaw stability under experimental conditions .

(Basic) How should researchers design dose-response studies using this compound to minimize confounding variables?

Answer:

- Control Group Inclusion: Use deuterated and non-deuterated Trimetrexate in parallel to isolate isotopic effects on pharmacokinetics .

- Dose Selection: Base doses on prior in vitro IC₅₀ values (e.g., from cancer cell lines) and adjust for deuterium kinetic isotope effects (e.g., reduced metabolic clearance) .

- Endpoint Standardization: Align toxicity metrics (e.g., leukopenia, thrombocytopenia) with Eastern Cooperative Oncology Group (ECOG) criteria for comparability .

(Advanced) How can researchers resolve discrepancies in this compound recovery rates across different biological matrices?

Answer:

- Matrix-Specific Optimization: Adjust extraction protocols (e.g., protein precipitation vs. solid-phase extraction) for tissues with high lipid content (e.g., liver) versus aqueous matrices (e.g., plasma) .

- Contradiction Analysis Framework: Apply iterative hypothesis testing (e.g., varying pH during extraction) to identify matrix-component interactions (e.g., protein binding) .

- Cross-Validation: Compare results with orthogonal methods (e.g., stable isotope dilution assays) to confirm accuracy .

(Advanced) What statistical approaches are recommended for analyzing non-linear pharmacokinetic data involving this compound?

Answer:

- Non-Compartmental Analysis (NCA): Use Phoenix WinNonlin® for AUC₀–∞ and half-life (t₁/₂) calculations, ensuring ≥3 half-lives of sample collection .

- Compartmental Modeling: Apply Monolix or NONMEM for population pharmacokinetics, incorporating covariates (e.g., renal/hepatic function) .

- Outlier Handling: Use Grubbs’ test (α=0.05) to exclude aberrant data points while documenting exclusion rationale to maintain reproducibility .

(Basic) What ethical and safety protocols are critical when handling this compound in preclinical studies?

Answer:

- Toxicity Referencing: Extrapolate safety thresholds from non-deuterated Trimetrexate studies (e.g., grade 3-4 leukopenia at 8 mg/m² doses) .

- Waste Disposal: Follow institutional guidelines for deuterated compounds, including neutralization before disposal .

- Institutional Approval: Secure ethics committee clearance for in vivo studies, emphasizing humane endpoints (e.g., tumor volume limits) .

(Advanced) How can researchers integrate this compound data with multi-omics datasets to study drug resistance mechanisms?

Answer:

- Data Harmonization: Normalize LC-MS/MS results to transcriptomic/proteomic data using Z-score transformation .

- Pathway Enrichment Analysis: Use tools like MetaboAnalyst or GSEA to link pharmacokinetic parameters (e.g., Cₘₐₓ) to oncogenic pathways (e.g., folate metabolism) .

- Machine Learning: Train random forest models on paired pharmacokinetic and RNA-seq data to predict resistance biomarkers (e.g., DHFR mutations) .

(Basic) What are the best practices for reporting this compound experimental data in manuscripts?

Answer:

- Transparency: Include raw data tables with ±SD/SE, retention times, and mass transitions in supplementary materials .

- Reproducibility: Detail LC gradients, MS parameters (e.g., collision energy), and column specifications (e.g., C18, 2.1 × 50 mm) .

- Critical Analysis: Discuss limitations (e.g., isotopic interference in high-background matrices) and align findings with prior literature .

(Advanced) What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Answer:

- Quality Control (QC): Implement NMR and LC-HRMS for each batch to confirm deuteration efficiency and purity .

- Reference Standards: Collaborate with certified suppliers (e.g., MedChemExpress) to obtain certified reference materials (CRMs) .

- Inter-Batch Calibration: Normalize data using a common reference sample across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。